Hydrocortisone
Overview
Description
Hydrocortisone, also known as cortisol, is a glucocorticoid hormone produced by the adrenal cortex. It plays a crucial role in the body’s response to stress, immune function, and regulation of inflammation. As a medication, this compound is used to treat a variety of conditions, including adrenal insufficiency, allergic reactions, and inflammatory diseases .
Mechanism of Action
Target of Action
Hydrocortisone, also known as cortisol, is a glucocorticoid secreted by the adrenal cortex . Its primary target is the glucocorticoid receptor . This receptor is found in almost all cells, reflecting the many body systems on which cortisol acts .
Mode of Action
This compound binds to the glucocorticoid receptor, leading to a variety of downstream effects . This binding results in the inhibition of phospholipase A2, NF-kappa B, and other inflammatory transcription factors . It also promotes the expression of anti-inflammatory genes .
Biochemical Pathways
The binding of this compound to its receptor affects several biochemical pathways. It suppresses the body’s normal inflammatory response through reduced monocyte recruitment and the suppression of arachidonic acid metabolites . This includes prostaglandin, leukotriene, platelet-activating factor, and reduced production of interleukins, TNF-α, GM-CSF .
Pharmacokinetics
It is known that this compound has a wide therapeutic index and a moderate duration of action .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its wide range of influence. It leads to a decrease in circulating specific and T cell subsets . B cells rebound above baseline 24 hours after this compound infusion, while nk cell numbers remain stable . At the molecular level, this compound results in downregulation of NF-κB signaling, apoptosis, and cell death signaling transcripts .
Action Environment
Environmental factors can influence the action of this compound. For example, diet components can affect the level of cortisol in the body . Stressful work, personal problems, and intensive training can lead to long-term sustained, excessive concentration of this hormone, affecting the formation of metabolic disorders .
Biochemical Analysis
Biochemical Properties
Hydrocortisone interacts with various enzymes, proteins, and other biomolecules. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by suppressing virtually every component of the inflammatory process . It inhibits PLA2, decreases the synthesis of interleukins and numerous other proinflammatory cytokines, suppresses cell-mediated immunity, reduces complement synthesis, and decreases the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. After binding to the cytosolic glucocorticoid receptor, the receptor-ligand complex translocates into the cell nucleus . Here, it binds to many glucocorticoid response elements in the promoter region of the target genes, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, a higher dose of this compound increased systolic and diastolic blood pressure and was accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, corticosteroids are dosed at 1 to 2.5 mg per pound (2.5 to 5 mg/kg) twice daily for anti-inflammatory effects in dogs and cats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver and then excreted by the kidneys . Some of the topical corticosteroids and their metabolites are also excreted into the bile .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed as soon as the liquid is swallowed . It is usually taken soluble tablets 3 times a day, with or just after a snack or meal .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, this compound binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocortisone can be synthesized from cortisone acetate through a series of chemical reactions. The process involves the protection of the 3-site and 20-site keto groups, reduction of the 11-site keto group, and subsequent deprotection of the 3-site and 20-site keto groups .
Industrial Production Methods: In industrial settings, this compound is produced using microbial transformation processes. Specific strains of microorganisms, such as Rhizopus oryzae, are used to convert precursor steroids into this compound through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Hydrocortisone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound typically involves the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Hydrocortisone has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of assays and detection methods.
Biology: Studied for its role in cellular processes, including apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
Cortisone: A precursor to hydrocortisone, which is converted to this compound in the liver.
Prednisolone: A synthetic glucocorticoid with similar anti-inflammatory properties but a longer duration of action.
Dexamethasone: Another synthetic glucocorticoid, more potent than this compound, used in severe inflammatory and autoimmune conditions
Uniqueness: this compound is unique due to its natural occurrence in the body and its role in regulating various physiological processes. Unlike synthetic glucocorticoids, this compound has a shorter duration of action and a wider therapeutic index, making it suitable for a broader range of clinical applications .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGXADMDTFJGBT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020714 | |
Record name | Hydrocortisone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Amorphous, hygroscopic, white powder. Mp 169.0-171.2 °C. Solubility in water: approx 500 mg/mL. Similarly soluble in methanol, ethanol,; sparingly soluble in chloroform. /21-Sodium succinate/, Solubilities in various solvents [Table#4538], Soluble in concentrated sulfuric acid with intense green flourescence, Soluble in dioxane, In water, 320 mg/L at 25 °C, 0.32 mg/mL | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
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Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels., Following topical application, corticosteroids produce anti-inflammatory, antipruritic, and vasoconstrictor actions. The activity of the drugs is thought to result at least in part from binding with a steroid receptor. Corticosteroids decrease inflammation by stabilizing leukocyte lysosomal membranes, preventing release of destructive acid hydrolases from leukocytes; inhibiting macrophage accumulation in inflamed areas; reducing leukocyte adhesion to capillary endothelium; reducing capillary wall permeability and edema formation; decreasing complement components; antagonizing histamine activity and release of kinin from substrates; reducing fibroblast proliferation, collagen deposition, and subsequent scar tissue formation; and possibly by other mechanisms as yet unknown. Corticosteroids, especially the fluorinated corticosteroids, have antimitotic activity on cutaneous fibroblasts and the epidermis. /Corticosteroids/, Reactive oxygen species (ROS) generation by polymorphonuclear leukocytes (PMNL) and mononuclear cells (MNC) is inhibited following the intravenous administration of hydrocortisone. This is associated with a parallel decrease in intranuclear NFkappaB, known to modulate inflammatory responses including ROS generation. Plasma levels of interleukin-10 (IL-10), an anti-inflammatory and immunosuppressive cytokine produced by TH2 cells, are also increased after hydrocortisone administration. In this study, we have investigated the effect of hydrocortisone on p47(phox) subunit, a key component of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, in MNC and the pharmacodynamics of this effect with ROS generation and plasma IL-10 levels /were investigated/. p47(phox) subunit protein levels in MNC showed a progressive decrease after hydrocortisone administration. It reached a nadir at 4 hours and increased thereafter to a baseline level at 24 hours. ROS generation also decreased, reached a nadir between 2 and 4 hours, and returned to a baseline level at 24 hours. IL-10 concentrations increased, peaked at 4 hours, and reverted to the baseline levels at 24 hours. In conclusion, p47(phox) subunit suppression may contribute to the inhibition of ROS generation in MNC after hydrocortisone administration. This suppression occurs in parallel with the suppression of NFkappaB and an increase in IL-10 plasma levels. Therefore, it would appear that the decrease in intranuclear NFkappaB and an increase in IL-10 may cause the inhibitory modulation on p47(phox) subunit and ROS generation by MNC following hydrocortisone and other glucocorticoids. | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
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Record name | HYDROCORTISONE | |
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Color/Form |
Plates from alc or iso-propyl alc, Crystalline, striated blocks from absolute ethanol or isopropanol, White, crystalline powder | |
CAS No. |
50-23-7 | |
Record name | Cortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-23-7 | |
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Record name | Hydrocortisone [USP:INN:BAN:JAN] | |
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Record name | Hydrocortisone | |
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Record name | Hydrocortisone | |
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Record name | HYDROCORTISONE | |
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Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
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Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217-220 °C with some decomposition, 220 °C | |
Record name | Hydrocortisone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | HYDROCORTISONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3339 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cortisol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000063 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does hydrocortisone exert its anti-inflammatory and immunosuppressive effects?
A1: this compound penetrates target cells and binds to intracellular glucocorticoid receptors. [] This complex then translocates to the nucleus, influencing gene transcription. [] Specifically, this compound promotes the expression of anti-inflammatory proteins and inhibits the production of pro-inflammatory mediators like cytokines. [, ]
Q2: Can you elaborate on the impact of this compound on cytokine production?
A2: this compound effectively reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6). [] This suppression is mediated, in part, by the involvement of histone deacetylase (HDAC), which modulates gene expression. [] Interestingly, the adenoviral protein E1A, implicated in chronic obstructive pulmonary disease (COPD), does not seem to interfere with this compound's inhibitory effect on IL-6 secretion. [] This finding suggests that this compound might retain its efficacy even in the context of E1A expression.
Q3: What are the downstream effects of this compound's impact on gene transcription?
A3: By altering gene expression, this compound triggers a cascade of downstream effects. These include reduced leukocyte migration to inflammation sites, suppressed antibody production, and decreased inflammatory mediator release. [] These actions contribute to this compound's therapeutic benefits in various inflammatory and autoimmune conditions.
Q4: What is the molecular formula and weight of this compound?
A4: this compound, also known as cortisol, has the molecular formula C21H30O5 and a molecular weight of 362.46 g/mol.
Q5: Is there any spectroscopic data available to characterize this compound?
A5: Yes, various spectroscopic techniques are employed to characterize this compound. Researchers often use techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure and purity. Additionally, mass spectrometry (MS) helps determine its molecular weight and identify any potential impurities.
Q6: Are there any studies investigating this compound's stability in different formulations?
A7: Yes, research shows that incorporating hydroxypropyl-beta-cyclodextrin into this compound-containing films intended for ocular drug delivery influences the drug's dissolution and release. [] The formation of an inclusion complex between this compound and hydroxypropyl-beta-cyclodextrin can affect its transfer rate from aqueous to organic phases, impacting its bioavailability. []
Q7: How is this compound administered, and what is its typical duration of action?
A8: this compound can be administered via various routes, including intravenous, intramuscular, oral, and topical. [, , , , , , , ] Its duration of action depends on the route of administration and the specific formulation.
Q8: Could you elaborate on the metabolic fate of this compound in the body?
A9: this compound is primarily metabolized in the liver, where it undergoes enzymatic modifications to form inactive metabolites. [] These metabolites are then excreted primarily in the urine, with a small fraction eliminated in the bile.
Q9: Does this compound interact with any drug transporters or metabolizing enzymes?
A10: Yes, this compound is known to interact with drug transporters, particularly those belonging to the ATP-binding cassette (ABC) transporter family. [] Moreover, this compound can both induce and inhibit drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes. [] These interactions can have implications for its own metabolism and potential drug-drug interactions.
Q10: What are some in vitro models used to study the effects of this compound?
A11: Researchers utilize a variety of in vitro models, including cell cultures of various origins. For instance, a study examined the effects of this compound on a clonal strain of rat pituitary cells (GH3) and observed a stimulatory effect on growth hormone production. []
Q11: Are there animal models used to evaluate this compound's efficacy in specific conditions?
A12: Yes, numerous animal models are employed to assess the efficacy and safety of this compound. For example, researchers have used a rat model of ventricular fibrillation cardiac arrest to investigate the cardioprotective effects of post-arrest this compound administration. []
Q12: Can you provide examples of clinical trials investigating this compound's therapeutic potential?
A13: Certainly, several clinical trials have been conducted to evaluate this compound's efficacy in various clinical settings. One such trial, the CAPE COD trial, examined the effects of intravenous this compound in patients with severe community-acquired pneumonia. [] The trial revealed that this compound administration led to a reduced risk of death within 28 days compared to a placebo. []
Q13: What are some of the known adverse effects associated with this compound use?
A14: While this compound is a valuable therapeutic agent, its use can lead to side effects. Some common side effects include fluid retention, elevated blood pressure, mood swings, and increased susceptibility to infections. [] The severity and type of side effects often correlate with the dose and duration of this compound treatment.
Q14: Are there specific concerns regarding long-term this compound use?
A15: Yes, prolonged use of high-dose this compound can lead to more serious adverse effects such as osteoporosis, muscle weakness, and impaired wound healing. [] Therefore, long-term this compound therapy necessitates careful monitoring and dose adjustments to minimize potential risks.
Q15: Has this compound shown any potential for toxicity in preclinical studies?
A16: Preclinical studies have demonstrated that while this compound is generally well-tolerated, high doses can induce toxicity in animal models. [] These findings emphasize the importance of careful dose selection and monitoring during clinical use.
Q16: Are there any efforts to develop targeted drug delivery systems for this compound?
A17: Researchers are exploring strategies to enhance this compound delivery to specific tissues while minimizing systemic exposure. [] For instance, novel formulations such as liposomes and nanoparticles are being investigated for their potential to improve drug targeting and reduce side effects.
Q17: Can you provide an example of a targeted delivery approach for this compound?
A18: In the context of ocular drug delivery, researchers are developing this compound-loaded films composed of high molecular weight cellulose and polyvinyl alcohol (PVA). [] These films aim to control the release of this compound, enhancing its residence time in the eye and improving therapeutic efficacy. []
Q18: Are there any known biomarkers to predict this compound treatment response?
A19: Research on biomarkers for predicting this compound efficacy is ongoing. [] Identifying reliable biomarkers could help personalize treatment strategies and improve patient outcomes.
Q19: What about biomarkers to monitor potential adverse effects?
A20: Similarly, the identification of biomarkers that could signal early signs of this compound-related adverse effects is an active area of research. [] Such biomarkers would allow for timely interventions and minimize the risk of complications.
Q20: What analytical techniques are commonly used to quantify this compound?
A21: Various analytical methods are employed to quantify this compound in biological samples, including high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). [] These techniques offer high sensitivity and specificity for accurate drug monitoring.
Q21: Are there specific methods for analyzing this compound in different matrices?
A22: Yes, the choice of analytical method is often tailored to the specific matrix being analyzed. For instance, methods for quantifying this compound in plasma may differ from those used for analyzing hair samples. [, ]
Q22: Are there any alternative medications or treatment strategies for conditions typically treated with this compound?
A23: Yes, depending on the specific condition, alternative treatment options may include other corticosteroids, non-steroidal anti-inflammatory drugs (NSAIDs), or disease-modifying antirheumatic drugs (DMARDs). [] The choice of treatment often depends on the severity of the condition, patient characteristics, and potential risks and benefits of each option.
Q23: What are some essential resources for researchers studying this compound?
A24: Access to well-equipped laboratories with capabilities for cell culture, molecular biology, and analytical chemistry is crucial. [] Additionally, access to relevant databases, biobanks, and animal facilities is essential for conducting comprehensive research.
Q24: Can you highlight some key historical milestones in this compound research?
A25: The discovery of this compound's potent anti-inflammatory properties in the mid-20th century marked a turning point in the treatment of various inflammatory and autoimmune diseases. [] Since then, extensive research has focused on understanding its mechanism of action, optimizing its use, and developing novel formulations to improve its efficacy and safety.
Q25: How does this compound research benefit from interdisciplinary collaboration?
A26: this compound research draws upon expertise from various disciplines, including pharmacology, immunology, endocrinology, and pharmaceutical sciences. [] Collaborative efforts across these disciplines are essential for advancing our understanding of this compound's complex effects and developing innovative therapeutic strategies.
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